2-Phenylpropylene Oxide fundamental properties
2-Phenylpropylene Oxide fundamental properties
Functional Class: Mechanistic Probe & Chiral Intermediate
CAS: 2085-88-3
Synonyms:
Executive Summary
2-Phenylpropylene oxide (AMS-Oxide) acts as a critical junction molecule in organic synthesis and xenobiotic metabolism. Unlike its des-methyl analog (styrene oxide), the presence of the quaternary carbon at the C2 position introduces unique steric and electronic constraints that invert standard regioselectivity patterns in nucleophilic ring-opening reactions. This guide analyzes its utility as a probe for Epoxide Hydrolase (EH) stereospecificity, its role as a precursor in the Meinwald rearrangement to 2-arylpropanals (precursors to "profen" NSAIDs), and its distinct physicochemical profile.
Part 1: Chemical Identity & Physicochemical Profile[1]
AMS-Oxide exists as a colorless liquid with high refractive index, reflecting its aromaticity. Its stability is kinetically governed by the steric bulk of the methyl group, which shields the oxirane ring from nucleophilic attack relative to styrene oxide, yet electronically activates the C2 position under acidic conditions.
Table 1: Fundamental Properties
| Property | Value | Context |
| Molecular Formula | MW: 134.18 g/mol | |
| Boiling Point | 82–84 °C @ 14 mmHg | 165 °C @ 760 mmHg (extrapolated) |
| Density | 1.02 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.520–1.522 | Indicative of conjugation potential |
| Solubility | Miscible in EtOH, Ether, Benzene | < 0.1 g/100mL in |
| Flash Point | 54 °C (Closed Cup) | Flammable Liquid (Category 3) |
| Chirality | 1 Chiral Center (C2) | Available as (R), (S), or racemate |
Part 2: Synthesis & Production Mechanisms[1][4]
The industrial and laboratory synthesis primarily proceeds via the Prilezhaev reaction , utilizing the electron-rich nature of
Epoxidation Protocol
The electron-donating methyl group at the
-
Reagents:
-Methylstyrene + m-Chloroperbenzoic acid (mCPBA) or Peracetic acid.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (buffered).
-
Mechanism: Concerted "Butterfly" Transition State. The peracid oxygen is delivered syn to the alkene.
Critical Process Parameter: The reaction is exothermic.[2] Temperature control (< 0°C) is vital to prevent acid-catalyzed rearrangement of the product into 2-phenylpropanal in situ.
Part 3: Reactivity & Mechanistic Insights
The core value of AMS-Oxide in research lies in its divergent regioselectivity . The competition between steric hindrance (blocking C2) and carbocation stabilization (activating C2) allows researchers to tune reaction outcomes by altering pH.
Regioselective Ring Opening
-
Basic Conditions (
): Strong nucleophiles (e.g., , ) attack the least hindered primary carbon (C1). -
Acidic Conditions (
-like): Protonation of the oxygen weakens the C2-O bond. The reaction is driven by the stability of the developing tertiary benzylic carbocation at C2, leading to attack at the most hindered carbon.
Visualization 1: Regioselectivity Logic
Caption: Divergent reaction pathways. Basic conditions favor steric control (C1 attack), while acidic conditions favor electronic control (C2 attack) due to tertiary carbocation stabilization.
The Meinwald Rearrangement
Under Lewis Acid catalysis (
-
Mechanism: 1,2-Hydride shift vs. 1,2-Methyl shift.[3]
-
Outcome: The migration of the hydride (H) is generally preferred over the methyl group, leading to the aldehyde rather than the ketone (Acetophenone derivative).
Part 4: Biochemical & Pharmaceutical Applications[2][4][8][9][10][11][12][13][14]
Metabolic Probe for Epoxide Hydrolase (mEH)
AMS-Oxide is a standard substrate for characterizing Microsomal Epoxide Hydrolase (mEH) . The enzyme catalyzes the hydrolysis of the epoxide to the glycol (2-phenyl-1,2-propanediol).
-
Significance: mEH is a detoxification enzyme.[4] The rate of AMS-Oxide hydrolysis is used to assay mEH activity in liver microsomes.
-
Stereochemistry: The hydrolysis often proceeds with inversion of configuration at the attack site (enzymatic
).
Visualization 2: Metabolic Detoxification Pathway
Caption: Metabolic fate of alpha-methylstyrene. The epoxide intermediate is either detoxified by Epoxide Hydrolase or poses a genotoxic risk via DNA alkylation.
Part 5: Safety, Handling, & Toxicology
Genotoxicity Profile
Like many epoxides, AMS-Oxide is an alkylating agent.
-
Ames Test: Generally positive in strains TA100/TA1535 (base-pair substitution) without metabolic activation, indicating direct mutagenicity.
-
ICH M7 Classification: Class 2 or 3 (Potentially mutagenic impurity). In drug synthesis, it must be controlled to ppm levels.
Handling Protocols
-
Storage: Store at 2–8°C under inert gas (
). Epoxides can polymerize or hydrolyze upon exposure to moisture/air. -
Quenching: Spills should be treated with aqueous sodium bisulfite or dilute NaOH to open the ring to the less toxic glycol.
Part 6: Experimental Protocols
Protocol A: Synthesis of 2-Phenylpropylene Oxide
Objective: Epoxidation of
-
Setup: Flame-dried 500 mL 3-neck flask,
atmosphere, addition funnel. -
Dissolution: Dissolve
-methylstyrene (11.8 g, 100 mmol) in 200 mL dry DCM. Cool to 0°C. -
Addition: Dissolve mCPBA (77%, 24.6 g, 110 mmol) in 150 mL DCM. Add dropwise over 1 hour, maintaining T < 5°C.
-
Reaction: Stir at 0°C for 3 hours, then warm to RT overnight.
-
Workup:
-
Quench with 10%
(removes excess peroxide). -
Wash with sat.
(3x) to remove m-chlorobenzoic acid. -
Wash with brine, dry over
.
-
-
Purification: Vacuum distillation. Caution: Do not overheat pot residue (explosion risk of peroxides). Collect fraction at ~82°C (14 mmHg).
Protocol B: Acid-Catalyzed Hydrolysis (Analytical Standard Prep)
Objective: Generate 2-phenyl-1,2-propanediol for HPLC calibration.
-
Mix: Dissolve 100 mg AMS-Oxide in 5 mL THF.
-
Catalysis: Add 1 mL 0.1 M
. -
Incubation: Stir at RT for 30 mins.
-
Extraction: Neutralize with
, extract with Ethyl Acetate. -
Analysis: Evaporate solvent. Analyze by GC-MS (look for M+ ion 152).
References
-
Biosynth. (n.d.). 2-Phenylpropylene Oxide Product Data. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Phenylpropylene oxide (CAS 2085-88-3). National Library of Medicine. Retrieved from
-
ChemicalBook. (2023). 2-PHENYLPROPYLENE OXIDE Properties and Suppliers. Retrieved from
-
Stein, K., et al. (2023). Styrene Oxide Isomerase-Catalyzed Meinwald Rearrangement and its Applications. BIOTRANS 2023.[5][6] Retrieved from
-
Decker, M., et al. (2020). The Multifaceted Role of Epoxide Hydrolases in Human Health. Int. J. Mol. Sci., 21(24), 9576. Retrieved from
-
Smolecule. (n.d.). Alpha-Methylstyrene-d5 Oxide: Synthesis and Mechanism. Retrieved from
- Parker, R.E., & Isaacs, N.S. (1959). Mechanisms of Epoxide Ring Opening. Chemical Reviews.
Sources
- 1. CAS 2085-88-3: α-Methylstyrene oxide | CymitQuimica [cymitquimica.com]
- 2. environmentalgenome.org [environmentalgenome.org]
- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 4. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hesiglobal.org [hesiglobal.org]
- 6. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
